(4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid
CAS No.:
Cat. No.: VC13780420
Molecular Formula: C16H23BO3Si
Molecular Weight: 302.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23BO3Si |
|---|---|
| Molecular Weight | 302.2 g/mol |
| IUPAC Name | [4-[tert-butyl(dimethyl)silyl]oxynaphthalen-1-yl]boronic acid |
| Standard InChI | InChI=1S/C16H23BO3Si/c1-16(2,3)21(4,5)20-15-11-10-14(17(18)19)12-8-6-7-9-13(12)15/h6-11,18-19H,1-5H3 |
| Standard InChI Key | SDVXZXNXSNQXSX-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C2=CC=CC=C12)O[Si](C)(C)C(C)(C)C)(O)O |
| Canonical SMILES | B(C1=CC=C(C2=CC=CC=C12)O[Si](C)(C)C(C)(C)C)(O)O |
Introduction
Chemical Identity and Structural Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃BO₃Si |
| Molecular Weight | 302.2 g/mol |
| Functional Groups | Boronic acid, TBS ether |
| Stability | Hydrolytically sensitive |
| Solubility | Organic solvents (THF, DMF) |
The TBS group enhances steric protection of the hydroxyl moiety, reducing unintended side reactions during synthesis.
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves multi-step protocols starting from naphthalen-1-ol derivatives:
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Silylation: Protection of the hydroxyl group at the 4-position using tert-butyldimethylsilyl chloride (TBSCl) and a base like imidazole.
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Borylation: Introduction of the boronic acid group via palladium-catalyzed Miyaura borylation or direct electrophilic substitution.
Key Reaction Conditions
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Silylation: Conducted in DMF at 0–25°C with TBSCl (1.2 equiv) and imidazole (2.0 equiv).
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Borylation: Requires Pd(dppf)Cl₂ as a catalyst and bis(pinacolato)diboron (B₂pin₂) in THF at 80°C.
Reactivity in Cross-Coupling
The compound is pivotal in Suzuki-Miyaura cross-coupling reactions, forming biaryl structures with aryl halides (e.g., Equation 1):
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Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
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Yields: Typically 70–90% under optimized conditions (THF/H₂O, K₂CO₃, 80°C).
Applications in Organic Synthesis
Biaryl Construction
The naphthalene-TBS-boronic acid serves as a coupling partner for synthesizing polycyclic aromatic hydrocarbons (PAHs), which are foundational in materials science (e.g., organic semiconductors). For example, coupling with 1-bromonaphthalene yields binaphthyl structures critical for liquid crystal displays.
Hydrolysis and Deprotection
Controlled hydrolysis under acidic conditions (e.g., HCl/THF) cleaves the TBS group, yielding 4-hydroxynaphthalen-1-ylboronic acid (Equation 2):
This step is vital for introducing hydroxyl groups in late-stage functionalization.
Comparative Analysis with Related Boronic Acids
Table 2: Structural and Functional Comparisons
| Compound | Core Structure | Key Functional Group | logP | Reactivity in Suzuki Coupling |
|---|---|---|---|---|
| Phenylboronic acid | Phenyl | -B(OH)₂ | 1.0 | High |
| Naphthalen-1-ylboronic acid | Naphthalene | -B(OH)₂ | 2.1 | Moderate |
| (4-TBS-O-naphthalen-1-yl)boronic acid | Naphthalene | -B(OH)₂, -OTBS | 3.5 | High (TBS stabilizes) |
The naphthalene-TBS derivative outperforms phenyl analogs in stability and coupling efficiency due to reduced steric hindrance and electronic effects .
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